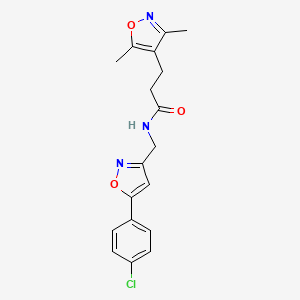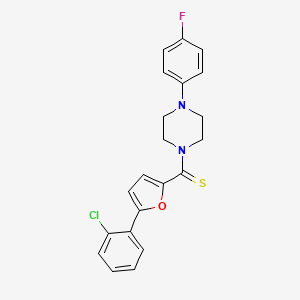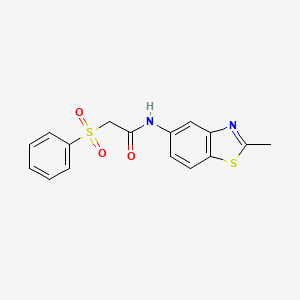
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone is a compound known for its complex structure and diverse applications in scientific research. This compound features a unique combination of dihydroisoquinolin, pyrrolidin, and methoxypyridin moieties, making it significant in various fields such as medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone involves multiple steps, typically starting with the preparation of intermediate compounds such as dihydroisoquinolin and pyrrolidin derivatives. These intermediates are then subjected to condensation reactions, often under controlled temperatures and using specific catalysts to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. This includes optimizing reaction conditions, such as solvent choice and reaction time, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline and pyrrolidin rings, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can modify the compound's structure by reducing double bonds or functional groups.
Substitution: This compound is prone to substitution reactions, especially on the pyridin ring, where nucleophilic or electrophilic agents can replace existing substituents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone is valuable in numerous research fields:
Chemistry: Used as a building block for complex molecule synthesis and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential, particularly in designing novel drugs targeting neurological disorders or cancers.
Industry: Utilized in developing advanced materials and as a precursor in pharmaceutical manufacturing.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and proteins. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that alter cellular functions, leading to various physiological responses.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structural motifs, (3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone is unique in its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
(3-(3,4-Dihydroisoquinolin-2-yl)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone: : Shares a similar backbone but with different substituents, leading to varying reactivity and biological activity.
(3-(3,4-Dihydroisoquinolin-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone: : Similar structure but with a piperidin ring instead of pyrrolidin, affecting its interaction with molecular targets.
Each of these compounds, while structurally related, offers unique advantages and limitations in research and application contexts.
Propriétés
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-25-19-18(7-4-10-21-19)20(24)23-12-9-17(14-23)22-11-8-15-5-2-3-6-16(15)13-22/h2-7,10,17H,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKFBFFGKCEXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid](/img/structure/B2521294.png)
![4-methoxy-3-{[2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]methyl}benzaldehyde](/img/structure/B2521295.png)


![Methyl {(4E)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL}acetate](/img/structure/B2521302.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid](/img/structure/B2521303.png)

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)



![1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2521314.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2521315.png)
